molecular formula C16H16N2O B3274080 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde CAS No. 601514-64-1

6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde

Cat. No.: B3274080
CAS No.: 601514-64-1
M. Wt: 252.31 g/mol
InChI Key: OBELTANFXRRMGK-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde is a complex organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 6-benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine, followed by formylation to introduce the carbaldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential biological activity, including anticancer properties. It can interact with biological targets, leading to the inhibition of cancer cell growth and proliferation.

Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

  • 1,6-Naphthyridine

  • 1,5-Naphthyridine

  • 2,6-Naphthyridine

Uniqueness: 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde stands out due to its unique structural features and reactivity profile. Its benzyl group and carbaldehyde functionality contribute to its distinct chemical behavior compared to other naphthyridine derivatives.

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-2,6-naphthyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-12-16-15-7-9-18(11-14(15)6-8-17-16)10-13-4-2-1-3-5-13/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBELTANFXRRMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154216
Record name 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601514-64-1
Record name 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601514-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde
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Reactant of Route 4
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde
Reactant of Route 5
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde
Reactant of Route 6
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde

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